molecular formula C7H4FNO2 B067198 4-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 178747-83-6

4-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No.: B067198
CAS No.: 178747-83-6
M. Wt: 153.11 g/mol
InChI Key: LAMXJMFSONZHOP-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that features a fluorine atom attached to a benzene ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups .

Scientific Research Applications

4-Fluorobenzo[d]isoxazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For instance, derivatives of isoxazole have been shown to target viral nucleoproteins, making them potential antiviral agents .

Comparison with Similar Compounds

  • 4-Fluorobenzo[d]isoxazol-3-amine
  • 6-Fluorobenzo[d]isoxazol-3-yl derivatives
  • Phenothiazine-sulfonamide based isoxazole derivatives

Comparison: 4-Fluorobenzo[d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit distinct properties and applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMXJMFSONZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473429
Record name 4-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178747-83-6
Record name 4-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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